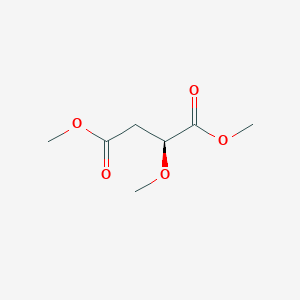

Dimethyl (S)-2-methoxysuccinate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-methoxybutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-10-5(7(9)12-3)4-6(8)11-2/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGCYHISZCRQFR-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279947 | |

| Record name | 1,4-Dimethyl (2S)-2-methoxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27871-50-7 | |

| Record name | 1,4-Dimethyl (2S)-2-methoxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27871-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethyl (2S)-2-methoxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl S 2 Methoxysuccinate and Its Stereoisomers

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for producing specific stereoisomers like Dimethyl (S)-2-methoxysuccinate. These methods create the desired chiral center during the reaction sequence with high selectivity, employing biological systems, chiral catalysts, or temporary chiral groups. The advantages of these approaches lie in their efficiency and ability to generate enantiomerically pure compounds from prochiral or racemic precursors. wikipedia.orgnih.gov

Enzymatic and Biocatalytic Pathways to (S)-2-methoxysuccinate Derivatives

Biocatalysis offers a powerful strategy for synthesizing chiral molecules under mild and environmentally friendly conditions, often with exceptional levels of selectivity. nih.govmagtech.com.cn Enzymes, as natural catalysts, can perform highly specific transformations. For the synthesis of (S)-2-methoxysuccinate derivatives, several biocatalytic strategies can be envisioned.

One prominent method is the kinetic resolution of a racemic precursor. For instance, a racemic mixture of dimethyl 2-hydroxysuccinate could be subjected to a lipase, such as Candida antarctica Lipase B (CALB). researchgate.net The enzyme would selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as an unreacted alcohol, which can then be separated and methylated. Lipases are widely used for such resolutions due to their broad substrate tolerance and high enantioselectivity. researchgate.netfigshare.com

Another advanced biocatalytic route involves the direct enzymatic methylation of the hydroxyl group of dimethyl (S)-2-hydroxysuccinate. This could be achieved using a methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the biological methyl group donor. nih.gov These enzymes are known for their high regio- and stereoselectivity in methylation reactions. nih.govrsc.org The development of engineered methyltransferases could make this a highly efficient and direct pathway to the final product. nih.gov

Furthermore, ene-reductases represent another class of enzymes used in asymmetric synthesis for the stereoselective reduction of C=C double bonds. researchgate.net While direct application to dimethyl (S)-2-methoxysuccinate precursors from unsaturated substrates like dimethyl methoxyfumarate would be a novel approach, these enzymes have shown great potential in creating chiral centers in similar molecules. researchgate.netnih.gov

Table 1: Potential Enzymatic Reactions for (S)-2-methoxysuccinate Synthesis

| Enzyme Class | Precursor Substrate | Reaction Type | Product |

| Lipase | Racemic dimethyl 2-hydroxysuccinate | Kinetic Resolution (Selective Acylation) | (S)-dimethyl 2-hydroxysuccinate |

| Methyltransferase | (S)-dimethyl 2-hydroxysuccinate | Stereoselective Methylation | Dimethyl (S)-2-methoxysuccinate |

| Ene-reductase | Dimethyl 2-methoxyfumarate | Asymmetric Hydrogenation | Dimethyl (S)-2-methoxysuccinate |

Asymmetric Catalysis in Dimethyl (S)-2-methoxysuccinate Synthesis

Asymmetric catalysis employs small amounts of a chiral catalyst, typically a metal complex with a chiral ligand or an organocatalyst, to steer a reaction towards the formation of one enantiomer over the other.

A relevant strategy is the asymmetric Michael addition. For example, the addition of a nucleophile to dimethyl 2-methoxyfumarate could be catalyzed by a chiral complex. Heterobimetallic catalysts, which contain both a Lewis acidic site to activate the substrate and a Brønsted basic site, have been effectively used in Michael additions to similar substrates like 2-cyclopenten-1-one (B42074) with high enantioselectivity. researchgate.net Adapting such a system could provide a direct route to the methoxysuccinate backbone.

Another powerful technique is rhodium-catalyzed asymmetric C-H activation. This methodology can create new C-C bonds with high stereocontrol. nih.gov While a direct application to this specific target is not commonly cited, the principle of creating a chiral center through guided C-H functionalization represents a cutting-edge approach in modern organic synthesis.

Table 2: Examples of Asymmetric Catalysis Strategies

| Catalyst Type | Reaction | Relevance to Synthesis |

| Heterobimetallic Ga-Na-BINOL Complex | Asymmetric Michael Addition | Potential for creating the chiral center in the succinate (B1194679) backbone from an unsaturated precursor. researchgate.net |

| Rhodium-(S)-DOSP Complex | Asymmetric C-H Activation | Advanced strategy for creating stereocenters that could be adapted for precursor synthesis. nih.gov |

Chiral Auxiliary-Mediated Synthesis of Dimethyl (S)-2-methoxysuccinate Precursors

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is installed, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com

A well-established method involves the use of Evans-type oxazolidinone auxiliaries. rsc.org For a succinate derivative, a prochiral succinyl monoester could be attached to an (S)-4-benzyl-2-oxazolidinone. The resulting N-acyl oxazolidinone can then undergo a diastereoselective reaction, such as enolate alkylation or hydroxylation. rsc.org Subsequent cleavage of the auxiliary would yield a chiral methoxysuccinate precursor with high enantiomeric purity. The steric bulk of the auxiliary effectively shields one face of the enolate, guiding the electrophile to the opposite face.

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary | Typical Application | Reference |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | rsc.org |

| Pseudoephedrine | Asymmetric alkylations | wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder, aldol reactions | wikipedia.org |

| (S)-tert-Butanesulfinamide | Synthesis of chiral amines | wikipedia.orgucc.ie |

Conventional Organic Synthesis Routes

Conventional methods often rely on standard organic transformations and may utilize starting materials that are already chiral. These routes are often robust and well-understood.

Esterification and Transesterification Strategies for Methoxysuccinates

The formation of the dimethyl ester is a key step in the synthesis. If the synthesis starts with (S)-2-methoxysuccinic acid, a direct esterification is required. The most common method is the Fischer esterification, where the carboxylic acid is heated with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). chemguide.co.ukcommonorganicchemistry.com The reaction is reversible, and driving it to completion often involves removing the water formed or using a large excess of the alcohol. chemguide.co.uk Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then reacts rapidly with methanol (B129727) to form the ester. commonorganicchemistry.comchemicalbook.com

Transesterification is another viable strategy, where an existing ester of succinic acid is converted into the dimethyl ester by reacting it with methanol in the presence of a catalyst. google.comresearchgate.net This can be particularly useful if a different succinate ester is more readily available. Catalysts for this process can be acidic or basic, with titanium isopropylate being an effective catalyst for similar transesterification reactions. researchgate.net

Table 4: Comparison of Esterification Methods for Succinates

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure. chemguide.co.ukresearchgate.net | Reversible, requires excess methanol or water removal. chemguide.co.uk |

| Acyl Chloride Formation | SOCl₂, then Methanol | Room Temperature | High yield, irreversible reaction. commonorganicchemistry.comchemicalbook.com | Requires handling of corrosive SOCl₂. |

| Transesterification | Different succinate ester, Methanol, Catalyst (e.g., titanium isopropoxide) | Varies with catalyst | Can use various starting esters. google.comresearchgate.net | May require specific catalysts and conditions. |

Derivatization from Chiral Pool Starting Materials

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials in synthesis. For Dimethyl (S)-2-methoxysuccinate, the most logical and widely used starting material is (S)-malic acid, also known as L-(-)-malic acid. sigmaaldrich.com

The synthesis from (S)-malic acid is a straightforward, two-step process that preserves the stereochemistry of the starting material:

Diesterification : (S)-Malic acid is first converted to its dimethyl ester, dimethyl (S)-2-hydroxysuccinate. A common and effective method for this is reacting the diacid with thionyl chloride in methanol at 0°C, which proceeds in near-quantitative yield. chemicalbook.com

Methylation : The secondary hydroxyl group of dimethyl (S)-2-hydroxysuccinate is then converted to a methoxy (B1213986) ether. This is a standard Williamson ether synthesis, typically achieved by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), followed by reaction with a methylating agent like methyl iodide (MeI) or dimethyl sulfate.

This pathway is highly efficient as the crucial stereocenter is sourced directly from a readily available natural product, avoiding the need for a complex asymmetric induction step.

Regioselective Functionalization of Substituted Succinates

The synthesis of Dimethyl (S)-2-methoxysuccinate via the regioselective functionalization of a substituted succinate represents a strategic approach that hinges on the precise introduction of a methoxy group at the C-2 position. This methodology typically involves the generation of a reactive intermediate, such as an enolate, from a succinate derivative, followed by its reaction with an electrophilic oxygen source. The control of regioselectivity—the ability to functionalize one specific α-carbon over the other—is paramount.

A key strategy for achieving this transformation is the asymmetric α-hydroxylation of a prochiral dialkyl succinate enolate. This process establishes the required C-2 oxygenation and, with the use of a chiral reagent, sets the (S)-stereochemistry at the α-carbon. The resulting α-hydroxy succinate is a direct precursor that can be subsequently methylated to yield the final product.

The foundational step in this sequence is the regioselective formation of an enolate from a succinate diester. For an unsubstituted diester like dimethyl succinate, both α-carbons are equivalent. However, if starting from an already substituted succinate, the choice of base, solvent, and temperature becomes critical in directing the deprotonation to the desired α-position.

The subsequent asymmetric hydroxylation of the succinate enolate can be accomplished using chiral electrophilic oxidizing agents. Among the most effective and well-documented reagents for this purpose are N-sulfonyloxaziridines, particularly enantiopure (camphorylsulfonyl)oxaziridine derivatives. drexel.eduuwindsor.ca The choice of the specific oxaziridine (B8769555) and the reaction conditions are crucial for maximizing the enantiomeric excess (ee) of the resulting α-hydroxy product.

Studies on the asymmetric hydroxylation of prochiral enolates have shown that the stereoselectivity is highly dependent on the structure of the enolate, the specific oxaziridine used, and the reaction conditions. drexel.edu For instance, the oxidation of ketone enolates with various (camphorylsulfonyl)oxaziridine derivatives has been extensively studied, revealing that high levels of asymmetric induction are achievable. drexel.edu While acyclic secondary ketone enolates can yield products with very high enantioselectivity (>95% ee), the stereochemical outcome can be sensitive to steric and electronic factors. drexel.edu

The general reaction scheme proceeds as follows:

Enolate Formation: A dialkyl succinate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the lithium enolate.

Asymmetric α-Hydroxylation: The pre-formed enolate is then treated with an enantiopure N-sulfonyloxaziridine, for example, (+)-(camphorylsulfonyl)oxaziridine, to introduce the hydroxyl group at the α-position stereoselectively.

Methylation: The resulting dimethyl (S)-2-hydroxysuccinate is then O-methylated using a suitable methylating agent (e.g., methyl iodide with a base like silver(I) oxide) to afford Dimethyl (S)-2-methoxysuccinate.

The effectiveness of this hydroxylation step is demonstrated in the synthesis of various α-hydroxy carbonyl compounds, which are valuable intermediates for natural products. drexel.edu The table below summarizes representative results for the asymmetric hydroxylation of enolates using chiral oxaziridines, illustrating the high enantioselectivities that can be achieved with this method.

| Substrate (Ketone Precursor) | Oxidizing Agent | Product Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|---|

| 2-Methyl-1-tetralone | (+)-(Camphorylsulfonyl)oxaziridine | 95 | 85 |

| 2-Propyl-1-indanone | (+)-(Camphorylsulfonyl)oxaziridine | 90 | 88 |

| Deoxybenzoin | (+)-(8,8-Dimethoxycamphoryl)sulfonyl oxaziridine | >95 | 92 |

| 8-Methoxy-1-tetralone | (+)-(8,8-Dimethoxycamphoryl)sulfonyl oxaziridine | >95 | 91 |

This table presents data on the asymmetric hydroxylation of various ketone enolates, which serves as a model for the analogous reaction on succinate enolates. The data is adapted from studies on asymmetric hydroxylation using N-sulfonyloxaziridines. drexel.edu

An alternative, though less direct, route involves the use of a precursor like dimethyl 2-oxosuccinate. This compound can be synthesized via methods such as the Claisen condensation of dimethyl oxalate (B1200264) and an acetate (B1210297) ester. The keto group at the C-2 position can then be asymmetrically reduced to a hydroxyl group using a chiral reducing agent, followed by methylation. This approach also relies on a regiochemically defined starting material to ensure the final positioning of the methoxy group.

Ultimately, the regioselective functionalization of succinates, particularly through the asymmetric α-hydroxylation of their enolates, provides a powerful and flexible strategy for the synthesis of Dimethyl (S)-2-methoxysuccinate and its stereoisomers, allowing for precise control over both regiochemistry and stereochemistry.

Chemical Transformations and Reaction Pathways of Dimethyl S 2 Methoxysuccinate

Nucleophilic and Electrophilic Reactivity of the Ester Moiety

The two ester groups in Dimethyl (S)-2-methoxysuccinate are the primary sites for both nucleophilic and electrophilic attack.

Nucleophilic Acyl Substitution: The carbonyl carbons of the ester groups are electrophilic and are susceptible to attack by nucleophiles. This can lead to classic ester reactions such as hydrolysis, transesterification, and amidation.

Hydrolysis: In the presence of acid or base, the ester groups can be hydrolyzed to the corresponding carboxylic acids. Basic hydrolysis, or saponification, is typically irreversible and proceeds through a tetrahedral intermediate to yield (S)-2-methoxysuccinic acid upon acidification.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl groups for other alkyl groups. This equilibrium-driven process can be used to synthesize a variety of other dialkyl (S)-2-methoxysuccinates.

Amidation: Treatment with ammonia (B1221849) or a primary or secondary amine can convert one or both ester groups into the corresponding amides. This reaction often requires heating.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce both ester groups to the corresponding primary alcohols, yielding (S)-2-methoxybutane-1,4-diol. Softer reducing agents, such as sodium borohydride, are generally unreactive towards esters.

Grignard Reactions: Reaction with Grignard reagents (RMgX) would likely lead to the addition of two equivalents of the Grignard reagent to each ester carbonyl, forming tertiary alcohols after an initial ketone intermediate is formed and reacts further.

Electrophilic Reactivity of the α-Carbon: The carbon atom alpha to the ester carbonyl groups can be deprotonated by a strong base to form an enolate. The presence of the electron-withdrawing ester group increases the acidity of these protons.

Enolate Formation and Alkylation: The formation of an enolate at the C3 position would create a nucleophilic carbon that can react with electrophiles, such as alkyl halides, in an alkylation reaction. This allows for the introduction of a substituent at the C3 position. The stereochemical outcome of such a reaction would be of significant interest.

Condensation Reactions: The enolate can also participate in condensation reactions, such as the Claisen condensation, with another ester molecule. Intramolecular Claisen condensation (Dieckmann condensation) could potentially lead to the formation of a cyclic β-keto ester.

Stereospecific Reactions Involving the Chiral Center

The (S)-configuration at the C2 position is a key feature of Dimethyl (S)-2-methoxysuccinate. This chiral center can influence the stereochemical outcome of reactions occurring at nearby positions.

Reactions at the C3 position, proceeding through an enolate, could exhibit diastereoselectivity. The approach of an electrophile to the enolate face could be influenced by the stereochemistry at C2, potentially leading to the preferential formation of one diastereomer over the other. The extent of this diastereoselectivity would depend on the reaction conditions, the nature of the base used to form the enolate, and the electrophile.

Reactions that directly involve the chiral center, such as nucleophilic substitution at C2, would be challenging as it is a stereochemically defined secondary carbon. Such reactions would likely proceed with inversion of configuration if an SN2 mechanism is operative, or with racemization through an SN1 mechanism, though the latter is less likely for a secondary center not activated by a strongly electron-donating group.

Transformations of the Methoxy (B1213986) Group

The methoxy group at the C2 position is an ether linkage and can be cleaved under specific conditions.

Ether Cleavage: Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), are commonly used to cleave methyl ethers. This reaction would convert the methoxy group into a hydroxyl group, yielding Dimethyl (S)-2-hydroxysuccinate. Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving ethers and would likely be successful in this transformation.

Cyclization and Rearrangement Reactions

The structure of Dimethyl (S)-2-methoxysuccinate allows for the possibility of intramolecular cyclization reactions.

Lactone Formation: Intramolecular transesterification could potentially lead to the formation of a lactone. For example, selective hydrolysis of one ester group followed by activation of the resulting carboxylic acid could lead to cyclization onto the remaining ester or the methoxy group's oxygen, though the latter is less favorable. A more plausible route to a lactone would involve reduction of one ester to an alcohol, which could then cyclize onto the other ester group to form a five-membered lactone.

Due to the lack of specific literature on the reactivity of Dimethyl (S)-2-methoxysuccinate, the following table presents hypothetical reaction products based on the general reactivity of the functional groups present.

| Reagent/Condition | Moiety Reacting | Expected Product |

| H₃O⁺, heat | Ester groups | (S)-2-Methoxysuccinic acid |

| 1. NaOH, H₂O 2. H₃O⁺ | Ester groups | (S)-2-Methoxysuccinic acid |

| R'OH, H⁺ or RO⁻ | Ester groups | Dialkyl (S)-2-methoxysuccinate |

| LiAlH₄, then H₃O⁺ | Ester groups | (S)-2-Methoxybutane-1,4-diol |

| 1. LDA 2. R'X | α-Carbon (C3) | Dimethyl (S)-2-methoxy-3-alkylsuccinate |

| BBr₃, then H₂O | Methoxy group | Dimethyl (S)-2-hydroxysuccinate |

Role of Dimethyl S 2 Methoxysuccinate As a Chiral Building Block

Asymmetric Construction of Complex Molecular Architectures

The inherent chirality of dimethyl (S)-2-methoxysuccinate makes it an attractive starting point for the asymmetric synthesis of complex molecules, where the control of stereochemistry is paramount. The strategic placement of the methoxy (B1213986) group at the C2 position can serve to direct the stereochemical outcome of reactions at adjacent centers, a feature that is highly sought after in the synthesis of biologically active compounds and other functional organic materials.

Utilization in Natural Product Total Synthesis

While direct and extensive examples of the use of isolated dimethyl (S)-2-methoxysuccinate in the total synthesis of natural products are not widely reported in prominent literature, its conceptual framework as a derivative of (S)-malic acid is fundamental to the chiral pool approach. magtech.com.cngoogle.com The general strategy involves leveraging the pre-existing stereocenter of (S)-malic acid to introduce new stereocenters with high diastereoselectivity. magtech.com.cnmdpi.com For instance, derivatives of (S)-malic acid are employed in the synthesis of various natural products, including pyrrolidine (B122466) alkaloids. nih.gov A key transformation in such syntheses can be the manipulation of the hydroxyl group of dimethyl (S)-malate, a close structural relative of dimethyl (S)-2-methoxysuccinate. The conversion of this hydroxyl group to a methoxy ether, creating the specified building block, modifies its reactivity and steric environment, which can be exploited in subsequent stereocontrolled bond-forming reactions to construct the carbon skeleton of the target natural product.

Application in Heterocycle Formation

The synthesis of enantiomerically pure heterocyclic compounds is a significant focus in medicinal chemistry due to their prevalence in drug molecules. deutscher-apotheker-verlag.de Chiral building blocks derived from (S)-malic acid, such as dimethyl (S)-2-methoxysuccinate, are valuable precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. For example, the two distinct carbonyl groups of the succinate (B1194679) backbone can be selectively manipulated to form cyclic structures like lactones or lactams. The stereocenter at C2 plays a crucial role in guiding the formation of new stereocenters within the heterocyclic ring. Syntheses of pyrrolidine-containing drugs and natural pyrrolizidine (B1209537) alkaloids often utilize starting materials from the chiral pool, including derivatives of proline and hydroxy acids like malic acid. mdpi.comnih.govresearchgate.net The functional groups of dimethyl (S)-2-methoxysuccinate are well-suited for cyclization reactions, where the methoxy group can influence the conformational preferences of reaction intermediates, thereby affecting the diastereoselectivity of the ring-closing step.

Precursor for Chirally Pure Organic Intermediates

One of the primary applications of dimethyl (S)-2-methoxysuccinate is its role as a precursor to other, more complex, chirally pure organic intermediates. The differential reactivity of its ester functionalities allows for selective transformations. For example, one ester group can be selectively hydrolyzed or reduced while the other remains intact, leading to versatile intermediates such as mono-acids or mono-alcohols.

These new intermediates, still retaining the original stereocenter, can then be used in a variety of synthetic transformations. For instance, the synthesis of pyrrolidine alkaloids has been achieved starting from dimethyl (S)-malate, which involves a diastereoselective methylation to produce dimethyl (R)-2-methylsuccinate. nih.gov This transformation highlights how the core structure of a malic acid derivative can be elaborated into a different, valuable chiral intermediate. The methoxy group in dimethyl (S)-2-methoxysuccinate provides a stable protecting group for the C2-hydroxyl, allowing for a wide range of chemical manipulations at other parts of the molecule without compromising the stereochemical integrity of the chiral center.

Influence on Stereochemical Outcome in Multistep Syntheses

The stereochemical information embedded in dimethyl (S)-2-methoxysuccinate can be transferred through multiple synthetic steps, influencing the stereochemical outcome of reactions distant from the original chiral center. The C2-methoxy group is not merely a passive protecting group; its steric and electronic properties can exert significant diastereoselective control in subsequent reactions.

For example, in aldol-type reactions, the methoxy group can influence the facial selectivity of enolate attack on an aldehyde, leading to the preferential formation of one diastereomer. harvard.edu The conformational rigidity imposed by the chiral center and the methoxy group can create a biased steric environment that directs incoming reagents to one face of the molecule. This principle of substrate-controlled stereoselection is a powerful tool in asymmetric synthesis. The ability of chiral auxiliaries, including those derived from 1,2-amino alcohols and other chiral pool sources, to direct the stereochemical course of reactions is a well-established concept in organic synthesis. researchgate.netnih.gov The reliable transfer of chirality from a simple building block like dimethyl (S)-2-methoxysuccinate to a complex target molecule is a testament to its utility and power in the art of chemical synthesis.

Derivatives and Analogues of Dimethyl S 2 Methoxysuccinate

Synthesis of Substituted Methoxysuccinate Esters

The synthesis of substituted succinate (B1194679) esters, including methoxy (B1213986) derivatives, can be achieved through several established and innovative chemical methods. Foundational techniques in ester synthesis, such as the Fischer-Speier esterification, involve the acid-catalyzed reaction of a carboxylic acid with an alcohol. youtube.com For instance, succinic acid can be esterified with various alcohols like methanol (B129727), ethanol, and 2-propanol in the presence of a catalyst to yield the corresponding dialkyl succinates. nih.gov Microwave-assisted esterification has been shown to improve reaction efficiency, achieving high conversion and selectivity for products like dimethyl succinate. nih.gov

A related method, transesterification, allows for the conversion of one ester into another by reacting it with a different alcohol, a process that can be catalyzed by either acid or base. youtube.com This is particularly useful for modifying the ester groups of a pre-existing succinate, such as converting dimethyl succinate to diethyl succinate or other dialkyl variants.

More complex substitutions on the carbon backbone of the succinate are often achieved through the asymmetric reduction of unsaturated precursors. A prominent strategy involves the use of ene-reductases (ERs) for the asymmetric reduction of the C=C double bond in molecules like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate. researchgate.netresearchgate.net This biocatalytic approach is highly effective for producing chiral substituted succinates, such as the enantiomers of dimethyl 2-methylsuccinate, with high yields and excellent optical purity. researchgate.netresearchgate.net While this example yields a methyl-substituted succinate, the principle demonstrates a powerful method for installing substituents at the C2 position with stereochemical control, a strategy applicable to the synthesis of various substituted succinate esters.

Functionalization of the Succinate Backbone

Modifying the core succinate structure of methoxysuccinate esters allows for the creation of more complex molecules. The carbon atom situated between the two carbonyl groups in related dicarbonyl compounds is particularly reactive and serves as a key site for functionalization.

One classic strategy analogous to the functionalization of succinates is the malonic ester synthesis. This method involves the deprotonation of the acidic α-carbon (the carbon flanked by two carbonyl groups) using a base, followed by alkylation with an alkyl halide. youtube.com This sequence allows for the introduction of a wide variety of substituents onto the carbon backbone. While classic malonic esters are used to create substituted carboxylic acids, the initial alkylation step is a direct functionalization of the carbon backbone of a β-dicarbonyl system, a principle that applies to the succinate framework. youtube.com

Another significant method for functionalizing the succinate backbone is through condensation reactions. The base-catalyzed self-condensation of dimethyl succinate, a reaction known as a Claisen condensation, yields dimethyl succinylsuccinate. google.compatsnap.com In this process, a base such as sodium methoxide (B1231860) is used to generate an enolate from one molecule of dimethyl succinate, which then attacks the carbonyl group of a second molecule. google.com This reaction creates a new carbon-carbon bond, effectively dimerizing and functionalizing the original succinate backbone into a cyclic diketo-diester, a valuable intermediate for synthesizing other complex molecules like high-performance pigments. patsnap.com

Table 1: Methods for Functionalizing the Succinate Backbone This table is interactive. Users can sort and filter the data.

| Method | Reagents/Catalyst | Type of Functionalization | Resulting Structure |

|---|---|---|---|

| Malonic Ester-type Alkylation | Base (e.g., Sodium Alkoxide), Alkyl Halide | C-Alkylation at the α-carbon | α-Substituted Succinate |

| Claisen Condensation | Base (e.g., Sodium Methoxide, DBU) | C-C bond formation via self-condensation | Dimethyl Succinylsuccinate |

Stereochemical Relationship with Other Chiral Succinates

The stereochemistry of Dimethyl (S)-2-methoxysuccinate is intrinsically linked to the broader family of chiral succinates. The ability to selectively synthesize either the (S) or (R) enantiomer of a substituted succinate from a common achiral precursor highlights this relationship. Asymmetric biocatalysis using ene-reductases (ERs) provides an effective means of achieving this enantiocomplementary production. researchgate.net

Research has identified several ERs from different microorganisms that exhibit high substrate tolerance and stereoselectivity. researchgate.net For example, by choosing a specific enzyme, one can control the stereochemical outcome of the reduction of unsaturated precursors like dimethyl citraconate and dimethyl mesaconate. The enzyme SeER from Saccharomyces eubayanus can convert dimethyl mesaconate into (S)-dimethyl 2-methylsuccinate with high yield and enantioselectivity. researchgate.net Conversely, enzymes like Bac-OYE1 from Bacillus sp. and AfER from Aspergillus flavus can reduce related substrates to yield the (R)-enantiomer, (R)-dimethyl 2-methylsuccinate, also with excellent yield and optical purity. researchgate.net

This enzymatic approach demonstrates a clear stereochemical relationship: the (S) and (R) configurations of a chiral succinate can be viewed as complementary products derived from the same or similar starting materials, with the specific stereochemical pathway determined by the choice of biocatalyst. This control is crucial for the synthesis of optically pure building blocks required for pharmaceuticals and fine chemicals. researchgate.net

Table 2: Enantioselective Synthesis of Chiral Dimethyl 2-Methylsuccinate using Ene-Reductases This table is interactive. Users can sort and filter the data.

| Enzyme | Source Organism | Substrate | Product Enantiomer | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| SeER | Saccharomyces eubayanus | Dimethyl Mesaconate | (S)-dimethyl 2-methylsuccinate | 80% | 98% |

| Bac-OYE1 | Bacillus sp. | Dimethyl Citraconate | (R)-dimethyl 2-methylsuccinate | 86% | 99% |

| AfER | Aspergillus flavus | Dimethyl Itaconate | (R)-dimethyl 2-methylsuccinate | 77% | 99% |

Biocatalytic and Enzymatic Applications of Methoxysuccinate Derivatives

Biotransformations for the Synthesis of (S)-2-methoxysuccinate

No information was found on the biotransformation or biocatalytic pathways for the synthesis of (S)-2-methoxysuccinate or (S)-2-methoxysuccinic acid. Scientific literature details biosynthetic routes for similar molecules like 2-methylsuccinic acid, which is produced in engineered Escherichia coli through a pathway involving enzymes such as citramalate (B1227619) synthase and enoate reductase. nih.govresearchgate.netresearchgate.net However, these pathways are specific to the synthesis of a C-C bond and are not applicable to the methoxy-substituted target compound.

Enzymatic Resolution and Kinetic Resolution Strategies

There is no available data on the enzymatic or kinetic resolution of racemic dimethyl 2-methoxysuccinate or other methoxysuccinate esters. While enzymatic kinetic resolution is a widely used technique for separating enantiomers of various compounds, including esters, using enzymes like lipases d-nb.infonih.govnih.gov, no studies have been published that apply this method specifically to methoxysuccinate derivatives. Therefore, no data tables on enantiomeric excess (ee), conversion rates (c), or enantiomeric ratios (E) can be provided for this compound.

Role in Metabolic Pathways (e.g., microbial, plant)

Dimethyl (S)-2-methoxysuccinate has not been identified as an intermediate or product in known microbial or plant metabolic pathways. Extensive studies of primary and secondary metabolism in plants and microorganisms have mapped numerous pathways involving related dicarboxylic acids like succinate (B1194679), malate, and lactate, but 2-methoxysuccinate is not among them. nih.govbspublications.netnih.gov

Advanced Analytical Methods for Stereochemical Characterization of Dimethyl S 2 Methoxysuccinate

Chiral Chromatography Techniques for Enantiomeric Purity

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. jiangnan.edu.cn This technique utilizes a chiral stationary phase (CSP) or a chiral additive in the mobile phase to achieve differential interaction with the enantiomers, leading to their separation. ucj.org.ua The most common chromatographic methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC). researchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and versatile technique for separating enantiomers. lcms.cz The selection of the appropriate CSP is critical for successful separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are among the most popular due to their broad applicability. For a compound like Dimethyl (S)-2-methoxysuccinate, a normal-phase or reversed-phase HPLC method could be developed. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) for normal-phase, or an aqueous buffer with an organic modifier like acetonitrile (B52724) for reversed-phase, is optimized to achieve baseline separation of the enantiomers.

Gas Chromatography (GC): Chiral GC is particularly suitable for volatile and thermally stable compounds. For Dimethyl (S)-2-methoxysuccinate, direct analysis on a chiral capillary column is feasible. Chiral stationary phases for GC often consist of cyclodextrin (B1172386) derivatives. nih.gov The separation of (R)- and (S)-enantiomers is achieved by optimizing parameters such as the temperature program, carrier gas flow rate, and the specific type of cyclodextrin-based stationary phase. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC and GC for chiral separations, offering advantages such as high efficiency and shorter analysis times. lcms.cz Utilizing supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent (e.g., methanol), SFC provides unique selectivity for enantiomeric resolution on chiral stationary phases. lcms.cz This technique is known for being a "greener" alternative due to the reduced use of organic solvents.

Capillary Electrophoresis (CE): Chiral CE is a high-resolution separation technique that requires only a small amount of sample. Enantiomeric separation is typically achieved by adding a chiral selector to the background electrolyte. Common chiral selectors include cyclodextrins, crown ethers, and certain proteins. The differential binding of the enantiomers to the chiral selector results in different electrophoretic mobilities and, consequently, separation.

Thin-Layer Chromatography (TLC): Chiral TLC is a simpler and more cost-effective method for assessing enantiomeric purity, often used for screening purposes. It can be performed using plates coated with a chiral stationary phase or by impregnating a standard TLC plate with a chiral selector. While not as quantitative as other chromatographic methods, it provides a rapid visual assessment of enantiomeric composition.

The following table summarizes typical chromatographic conditions that could be employed for the chiral separation of Dimethyl 2-methoxysuccinate enantiomers.

| Technique | Chiral Stationary Phase (CSP)/Selector | Mobile Phase/Carrier Gas | Detection | Key Parameters to Optimize |

| HPLC | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) | n-Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) | UV (at low wavelength, e.g., 210 nm) | Mobile phase composition, flow rate, column temperature |

| GC | Cyclodextrin-based (e.g., Beta-DEX, Gamma-DEX) | Helium or Hydrogen | Flame Ionization Detector (FID) | Temperature program (gradient), carrier gas velocity, injection volume |

| SFC | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Supercritical CO₂ with Methanol (B129727) as co-solvent | UV or Mass Spectrometry (MS) | Co-solvent percentage, backpressure, temperature |

| CE | Cyclodextrins (e.g., β-cyclodextrin) added to buffer | Phosphate or Borate buffer containing the chiral selector | UV | Buffer pH, concentration of chiral selector, applied voltage |

| TLC | Chiral plates or standard plates with chiral mobile phase additive | Solvent system appropriate for the chosen stationary phase | UV visualization or staining reagents | Solvent system composition, chamber saturation |

Spectroscopic Methods for Absolute Configuration Assignment

While chromatography separates enantiomers, it does not inherently reveal their absolute configuration (i.e., whether it is the R or S form). Spectroscopic methods, particularly chiroptical techniques, are essential for this purpose. nih.gov These methods rely on the differential interaction of chiral molecules with polarized light. The assignment is typically confirmed by comparing experimentally obtained spectra with those predicted from quantum-mechanical calculations for a known configuration. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since VCD spectra are sensitive to the three-dimensional arrangement of atoms, they provide a detailed fingerprint of the molecule's absolute configuration. For Dimethyl (S)-2-methoxysuccinate, the VCD spectrum would be measured and then compared to the computationally predicted spectrum for the S-enantiomer. A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment. Vibrational chiroptical methods like VCD are often considered more reliable than electronic methods for assigning absolute configuration. nih.gov

Electronic Circular Dichroism (ECD): ECD is a technique that measures the differential absorption of left and right circularly polarized ultraviolet or visible light. This technique is particularly useful for molecules containing chromophores. The ester carbonyl groups in Dimethyl (S)-2-methoxysuccinate can serve as chromophores. Similar to VCD, the experimental ECD spectrum is compared with theoretical spectra calculated for the R and S enantiomers to determine the absolute configuration. However, ECD can be more sensitive to solvent effects and molecular conformation, which can sometimes complicate the interpretation. nih.gov

Method Validation and System Suitability in Chiral Assays

To ensure the reliability and accuracy of analytical results, any chiral chromatographic method must be properly validated and its performance monitored through system suitability testing. registech.com

Method Validation: Validation of a chiral purity method demonstrates that it is suitable for its intended purpose. researchgate.net The key validation parameters, as recommended by regulatory guidelines, include: registech.com

Specificity: The ability of the method to unequivocally assess the target enantiomer in the presence of its counterpart and any other potential impurities. This is primarily demonstrated by achieving adequate resolution between the enantiomeric peaks. registech.com

Linearity: Establishing a linear relationship between the concentration of the undesired enantiomer and the detector response over a specified range.

Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with known amounts of the undesired enantiomer.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. A typical acceptance criterion is a signal-to-noise ratio of not less than 10. registech.com

Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. A common criterion is a signal-to-noise ratio of not less than 3. registech.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), providing an indication of its reliability during normal usage.

System Suitability: System suitability tests are performed before or during the analysis of samples to ensure that the analytical system is performing adequately on that particular day. registech.com For chiral separations, critical system suitability parameters include:

Resolution (Rs): This is the most critical parameter in a chiral separation, as it measures how well the two enantiomeric peaks are separated. A minimum resolution value (typically >1.5) is set to ensure accurate quantitation.

Tailing Factor (Tf): Measures the asymmetry of the peaks. A value close to 1 is ideal, with an upper limit often set at 2.0.

Repeatability: The precision of multiple injections of a standard solution, usually expressed as the relative standard deviation (RSD) of the peak areas and retention times.

The following table outlines typical acceptance criteria for method validation and system suitability in a chiral HPLC assay.

| Parameter | Purpose | Typical Acceptance Criteria |

| Resolution (Rs) | To ensure separation of enantiomers | Rs ≥ 1.5 |

| Tailing Factor (Tf) | To ensure peak symmetry for accurate integration | Tf ≤ 2.0 |

| Repeatability (RSD%) | To ensure system precision | RSD ≤ 2.0% for major peak area; RSD ≤ 10.0% for minor peak area |

| Linearity (r²) | To ensure a proportional response | Correlation coefficient (r²) ≥ 0.99 |

| LOQ (S/N) | To define the lower limit of reliable measurement | Signal-to-Noise Ratio ≥ 10 |

| LOD (S/N) | To define the detection capability of the method | Signal-to-Noise Ratio ≥ 3 |

Computational and Theoretical Studies on Dimethyl S 2 Methoxysuccinate

Quantum Chemical Calculations of Reactivity and Selectivity

No published studies detailing quantum chemical calculations to determine the reactivity and selectivity of Dimethyl (S)-2-methoxysuccinate were found. Such studies would typically involve methods like Density Functional Theory (DFT) to explore the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and to predict sites of nucleophilic or electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

There is no available research on the conformational analysis or molecular dynamics simulations of Dimethyl (S)-2-methoxysuccinate. This type of research would provide insights into the molecule's preferred three-dimensional structures, the flexibility of its chemical bonds, and its dynamic behavior over time.

Mechanistic Insights into Stereoselective Reactions

No specific mechanistic studies detailing the role of Dimethyl (S)-2-methoxysuccinate in stereoselective reactions from a computational standpoint were discovered. Theoretical investigations in this area would typically elucidate the transition state structures and energy barriers involved in reactions where this compound is a substrate or product, explaining the origins of observed stereoselectivity.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Dimethyl (S)-2-methoxysuccinate Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are central to modern synthetic chemistry. In the context of producing chiral succinate (B1194679) derivatives, biocatalysis stands out as a particularly promising green approach.

Biocatalysts, such as enzymes, offer high selectivity under mild reaction conditions, minimizing waste and energy consumption. rsc.org A notable example, while focused on a closely related compound, illustrates the power of this strategy. Research into the synthesis of chiral dimethyl 2-methylsuccinate has demonstrated the efficacy of ene-reductases (ERs) in the asymmetric reduction of carbon-carbon double bonds. researchgate.net This method represents an attractive and straightforward alternative to traditional chemical synthesis. researchgate.net

In one study, the ene-reductase SeER, from Saccharomyces eubayanus, was used to convert dimethyl mesaconate into (S)-dimethyl 2-methylsuccinate with high yields and excellent enantioselectivity. researchgate.net This biocatalytic approach highlights a key direction for the green synthesis of other substituted succinates like Dimethyl (S)-2-methoxysuccinate.

Table 1: Performance of Ene-Reductase in the Asymmetric Synthesis of (S)-dimethyl 2-methylsuccinate researchgate.net

| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|

Another green chemistry avenue involves the use of recyclable catalysts, such as ionic liquids, which can offer high catalytic performance and can be reused multiple times without a significant loss in activity, as demonstrated in the synthesis of dimethyl succinate. researchgate.net

Novel Catalytic Systems for Enantiocontrol

Achieving precise control over stereochemistry (enantiocontrol) is paramount when synthesizing chiral molecules. Transition-metal-catalyzed asymmetric hydrogenation is one of the most powerful and efficient methods for this purpose, valued for its high efficiency and atom economy. nih.gov Research in this area is continually evolving, with new catalysts being designed for challenging substrates.

Recent breakthroughs have included the development of rhodium complexes with bisphosphine ligands that feature a large bite angle. nih.gov These catalysts have proven highly effective in the asymmetric hydrogenation of substrates that were previously difficult to functionalize with high enantioselectivity. nih.gov For instance, an SKP–Rh complex was successfully used to synthesize a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities of up to 99% ee. nih.gov

Similarly, chiral analogues of Crabtree's catalyst have been employed for the hydrogenation of trisubstituted alkenes that possess allylic chiral centers. nih.gov Studies have shown that while the catalyst itself is the primary driver of stereocontrol, peripheral functional groups on the substrate can be modified to further enhance stereoselectivity. nih.gov These advanced catalytic systems provide a clear pathway for the enantioselective synthesis of Dimethyl (S)-2-methoxysuccinate from appropriate unsaturated precursors.

Table 2: Examples of Novel Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Key Feature | Achieved Enantioselectivity |

|---|---|---|---|

| SKP–Rh complex | 2-substituted dehydromorpholines | Bisphosphine ligand with a large bite angle | Up to 99% ee nih.gov |

Potential in Materials Science and Advanced Chemical Applications

While specific applications of Dimethyl (S)-2-methoxysuccinate in materials science are still an emerging area of investigation, its molecular structure as a chiral diester suggests significant potential. Chiral building blocks, or "chirons," are fundamental to creating complex molecules and materials with precisely defined three-dimensional structures.

Advanced Chemical Synthesis: The primary foreseeable application of Dimethyl (S)-2-methoxysuccinate is as a specialized intermediate in the synthesis of high-value fine chemicals and bioactive compounds. researchgate.net Many pharmaceuticals and agrochemicals are chiral, and their biological activity is often dependent on a single enantiomer. The methoxy (B1213986) and dimethyl ester functional groups on the succinate backbone provide multiple reaction sites for elaboration into more complex molecular targets. nih.gov

Materials Science: In materials science, the incorporation of chiral units like Dimethyl (S)-2-methoxysuccinate into polymer chains could lead to the development of advanced materials with unique properties. The stereochemistry of the monomer can influence the macroscopic properties of the resulting polymer, including its thermal behavior, mechanical strength, and optical activity. This is analogous to how muconic acids, which can be produced via sustainable biocatalysis, are valuable precursors for polymers. rsc.org

Furthermore, the reactivity of the succinate backbone could be exploited. For example, related compounds like dimethyl fumarate (B1241708) readily react with thiols such as glutathione (B108866) via a Michael-type addition. nih.gov This type of conjugate chemistry could be explored for creating functional biomaterials or for surface modification applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| Dimethyl (S)-2-methoxysuccinate |

| Dimethyl 2-methylsuccinate |

| (S)-dimethyl 2-methylsuccinate |

| Dimethyl mesaconate |

| Dimethyl itaconate |

| Dimethyl citraconate |

| Dimethyl succinate |

| Dimethyl fumarate |

| Muconic Acids |

| 2-substituted chiral morpholines |

Q & A

Basic: What are the established synthetic routes for Dimethyl (S)-2-methoxysuccinate, and how can its enantiomeric purity be validated?

Methodological Answer:

Dimethyl (S)-2-methoxysuccinate is synthesized via catalytic oxidative depolymerization of lignin or its model compounds. For example, nano-Eu₂O₃ catalysts under hydrothermal conditions cleave β-O-4 and Cα-Cβ bonds in lignin, yielding the compound as a major product . Enantiomeric purity is validated using chiral high-performance liquid chromatography (HPLC) or circular dichroism (CD) spectroscopy. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS) are critical for structural confirmation and purity assessment.

Basic: What analytical techniques are recommended for characterizing Dimethyl (S)-2-methoxysuccinate in complex reaction mixtures?

Methodological Answer:

GC-MS is optimal for identifying volatile derivatives in lignin depolymerization mixtures, as demonstrated in studies where dimethyl 2-methoxysuccinate was detected alongside benzoic acid and acetophenone . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) provide complementary data on molecular weight and functional groups. For quantifying enantiomeric excess, chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) are recommended.

Advanced: How can researchers resolve contradictions in catalytic efficiency data for lignin-derived Dimethyl (S)-2-methoxysuccinate synthesis?

Methodological Answer:

Contradictions in catalytic efficiency often arise from variability in lignin feedstock or reaction conditions (e.g., temperature, solvent polarity). A systematic approach includes:

- Controlled parameter variation : Isolate variables like catalyst loading (e.g., nano-Eu₂O₃ concentrations ) or reaction time.

- Statistical validation : Use multivariate analysis (e.g., ANOVA) to identify significant factors.

- Replication : Repeat experiments across multiple lignin batches to account for natural heterogeneity.

Refer to longitudinal panel designs (e.g., three-wave data collection ) to track time-dependent catalytic degradation.

Advanced: What mechanistic insights explain the stereoselectivity of Dimethyl (S)-2-methoxysuccinate formation in catalytic systems?

Methodological Answer:

Stereoselectivity arises from chiral catalyst surfaces or asymmetric induction during bond cleavage. For example, nano-Eu₂O₃ may favor specific transition states due to its crystal lattice symmetry. Computational modeling (density functional theory, DFT) can map energy barriers for (S)- vs. (R)-isomer formation. Experimental validation involves synthesizing isotopically labeled lignin analogs (e.g., ¹³C-tagged β-O-4 linkages) and tracking intermediates via in-situ NMR .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during Dimethyl (S)-2-methoxysuccinate synthesis?

Methodological Answer:

Byproduct formation (e.g., dimethyl succinate) is mitigated through:

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance lignin solubility and reduce side reactions.

- Catalyst modification : Doping nano-Eu₂O₃ with transition metals (e.g., Pd or Ru) improves selectivity .

- Kinetic control : Short reaction times and low temperatures favor primary product formation. Use real-time monitoring (e.g., inline FTIR) to terminate reactions at optimal yield.

Basic: What safety protocols are critical when handling Dimethyl (S)-2-methoxysuccinate in laboratory settings?

Methodological Answer:

Refer to safety data sheets (SDS) for analogous succinate esters, which highlight:

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Exposure mitigation : Use fume hoods for synthesis steps and wear nitrile gloves. Acute toxicity data for similar compounds (e.g., dimethyl 2-oxosuccinate) suggest avoiding inhalation and skin contact .

Advanced: How can computational methods predict the reactivity of Dimethyl (S)-2-methoxysuccinate in downstream applications?

Methodological Answer:

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model interactions between the compound and biological targets or polymers. For example:

- Enzyme binding : Dock the (S)-isomer into active sites (e.g., esterases) using software like AutoDock Vina.

- Polymer compatibility : Simulate solubility parameters (Hansen solubility parameters) to predict miscibility with biodegradable polymers. Validate predictions with experimental DSC (differential scanning calorimetry) .

Basic: What are the documented applications of Dimethyl (S)-2-methoxysuccinate in materials science?

Methodological Answer:

The compound serves as a monomer for biodegradable polyesters due to its ester and methoxy groups. Methodology includes:

- Polymerization : Initiate ring-opening polymerization (ROP) with tin(II) octoate catalysts.

- Crosslinking : Incorporate into hydrogels via UV-initiated radical reactions. Applications in drug delivery systems are explored due to its hydrolyzable backbone .

Advanced: How does stereochemistry influence the biological activity of Dimethyl (S)-2-methoxysuccinate derivatives?

Methodological Answer:

The (S)-configuration enhances interactions with chiral biological targets (e.g., enzymes or receptors). For instance:

- Prodrug design : The (S)-isomer may exhibit higher metabolic stability compared to the (R)-form.

- Toxicity profiling : Compare enantiomers in cell viability assays (e.g., MTT tests) using human hepatocyte models. Reference structural analogs (e.g., (R)-dimethyl-2-methylsuccinate ) to infer stereochemical trends.

Advanced: What strategies address batch-to-batch variability in Dimethyl (S)-2-methoxysuccinate synthesis from natural lignin sources?

Methodological Answer:

- Feedstock standardization : Use lignin with consistent molecular weight (GPC analysis) and syringyl/guaiacyl ratios.

- Catalyst regeneration : Recycle nano-Eu₂O₃ via centrifugation and acid washing to maintain activity .

- Process analytical technology (PAT) : Implement near-infrared (NIR) spectroscopy for real-time lignin quality monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.